molecular formula C15H15N5O2 B11061626 N-(2-aminoethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-aminoethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11061626
M. Wt: 297.31 g/mol
InChI Key: PBLIBDPRMDZAKF-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide: is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrole ring, and an aminoethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Aminoethyl Side Chain: This step involves the reaction of the intermediate with an aminoethylating agent, such as ethylenediamine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine:

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation as an antibiotic.

    Cancer Research: The compound’s ability to interact with specific molecular targets may be explored for anticancer therapies.

Industry:

    Sensors: Its electronic properties can be harnessed in the development of chemical sensors for detecting various analytes.

    Pharmaceuticals: The compound’s biological activities make it a potential lead compound for drug development.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Uniqueness: The presence of the oxadiazole ring in This compound imparts unique electronic properties and reactivity compared to its thiadiazole and triazole analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of sensors and electronic materials.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-(2-aminoethyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H15N5O2/c16-7-8-17-14(21)15-18-13(19-22-15)11-3-5-12(6-4-11)20-9-1-2-10-20/h1-6,9-10H,7-8,16H2,(H,17,21)

InChI Key

PBLIBDPRMDZAKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C(=O)NCCN

Origin of Product

United States

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